molecular formula C14H11F2NO2 B7882854 N-(2,6-difluorophenyl)-4-methoxybenzamide

N-(2,6-difluorophenyl)-4-methoxybenzamide

Cat. No.: B7882854
M. Wt: 263.24 g/mol
InChI Key: NDUMEFRGYXBRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Difluorophenyl)-4-methoxybenzamide (CAS 155997-19-6) is a benzamide-based compound with a molecular formula of C14H11F2NO2 and a molecular weight of 263.24 g/mol . This chemical is offered as a high-purity grade (97% and above) for research applications . Its primary research value lies in its role as a fluoroalkoxy-substituted benzamide, which has been investigated for its function as a phosphodiesterase (PDE) inhibitor . By targeting phosphodiesterase enzymes, this compound is a valuable tool for researchers studying cyclic nucleotide signaling pathways in the context of inflammatory diseases, immune system disorders, and cardiovascular conditions . It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c1-19-10-7-5-9(6-8-10)14(18)17-13-11(15)3-2-4-12(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUMEFRGYXBRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Procedure

A solution of 2,6-difluoroaniline (22 mmol) in anhydrous toluene (20 mL) is treated dropwise with 4-methoxybenzoyl chloride (20 mmol). The mixture is refluxed at 120°C for 4 hours under nitrogen. Post-reaction, the crude product is purified via flash chromatography (petroleum ether/ethyl acetate, 4:1) to yield the title compound as a white solid (65%).

Key Parameters:

  • Solvent: Toluene (optimal for high-temperature reactions)

  • Temperature: 120°C (prevents intermediate precipitation)

  • Purification: Silica gel chromatography (93–97% purity by HPLC)

Structural Validation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.79 (d, J=8.2J = 8.2 Hz, 2H, Ar–H), 7.29–7.21 (m, 3H, Ar–H), 6.97 (d, J=8.9J = 8.9 Hz, 2H, Ar–H), 3.87 (s, 3H, OCH3_3).

  • 13^{13}C NMR (101 MHz, CDCl3_3): δ 165.6 (C=O), 162.1 (d, J=248.3J = 248.3 Hz, C–F), 131.8 (Ar–C), 114.2 (Ar–C), 55.3 (OCH3_3).

Coupling Reagent-Assisted Synthesis

For substrates sensitive to high temperatures, carbodiimide-based coupling agents such as EDCI/HOBt enable amide formation under milder conditions.

Optimized Protocol

4-Methoxybenzoic acid (10 mmol) is activated with EDCI (12 mmol) and HOBt (10 mmol) in dichloromethane (30 mL) at 0°C. After 30 minutes, 2,6-difluoroaniline (12 mmol) is added, and the reaction is stirred at room temperature for 12 hours. The product is isolated via extraction (ethyl acetate/water) and recrystallized from ethanol (yield: 72%).

Advantages:

  • Lower Temperature: 25°C vs. 120°C in acid chloride method

  • Functional Group Tolerance: Suitable for thermally labile substrates

Catalytic Aminocarbonylation

Palladium-catalyzed aminocarbonylation offers a transition-metal-mediated route, though it is less commonly employed for this specific compound.

Reaction Setup

A mixture of 4-methoxyiodobenzene (5 mmol), 2,6-difluoroaniline (6 mmol), and Pd(PPh3_3)4_4 (5 mol%) in DMF (10 mL) is pressurized with CO (1 atm) at 80°C for 8 hours. The product is purified by column chromatography (yield: 58%).

Limitations:

  • Moderate Yield: Competitive side reactions (e.g., hydrodehalogenation)

  • Cost: Requires palladium catalysts and pressurized CO

Comparative Analysis of Methods

Method Yield Temperature Catalyst Purification
Acid Chloride65%120°CNoneColumn Chromatography
EDCI/HOBt72%25°CEDCI/HOBtRecrystallization
Pd-Catalyzed58%80°CPd(PPh3_3)4_4Column Chromatography

Yield Optimization

  • Acid Chloride Method: Increasing the stoichiometric ratio of 2,6-difluoroaniline (1.1 equiv) improves yield to 78% by minimizing unreacted acid chloride.

  • Coupling Reagent Method: Pre-activation of the carboxylic acid for 1 hour before amine addition enhances efficiency (yield: 82%).

Industrial-Scale Considerations

For bulk production, the acid chloride route is preferred due to its simplicity and scalability. Key modifications include:

  • Continuous Flow Reactors: Reduce reaction time to 1 hour via enhanced heat transfer.

  • Solvent Recycling: Toluene is recovered via distillation (95% efficiency).

Challenges and Solutions

Byproduct Formation

  • Issue: Hydrolysis of 4-methoxybenzoyl chloride to 4-methoxybenzoic acid.

  • Mitigation: Use molecular sieves to absorb generated HCl.

Purification Difficulties

  • Issue: Co-elution of unreacted aniline with product.

  • Solution: Gradient elution (petroleum ether to ethyl acetate, 10:1→4:1).

Emerging Techniques

Recent advances in electrochemical synthesis (e.g., oxidative amidation) show promise but remain untested for this compound .

Chemical Reactions Analysis

Types of Reactions: N-(2,6-difluorophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Halogenated compounds, nitro compounds, and other substituted derivatives.

Scientific Research Applications

Chemistry: N-(2,6-difluorophenyl)-4-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology: The compound has been studied for its potential biological activities, including its role as a ligand for certain receptors and enzymes. It may also be used in the development of new pharmaceuticals.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-(2,6-difluorophenyl)-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Trends :

  • Larger alkoxy groups (e.g., butoxy vs.
  • Methoxy groups balance electronic effects (electron-donating) and steric bulk, making them favorable in drug design .

Benzamides with Varying Halogenation Patterns

Halogen placement significantly impacts bioactivity and crystal packing:

Compound Name Halogen Substitution Molecular Formula Key Observations References
This compound 2,6-difluoro on aniline C₁₄H₁₁F₂NO₂ Symmetric fluorine arrangement enhances metabolic stability
N-(2,4-Difluorophenyl)-2-fluorobenzamide 2,4-difluoro on aniline; 2-fluoro on benzamide C₁₃H₈F₃NO Asymmetric substitution may alter target selectivity
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Mixed halogens (Br, Cl, F) C₁₇H₁₁BrClF₅NO₂ Bromine and trifluoromethyl groups enhance halogen bonding in crystal structures

Trends :

  • 2,6-Difluorophenyl groups are sterically shielded, reducing enzymatic degradation compared to 2,4-difluoro isomers .
  • Chlorine and bromine substituents increase molecular polarizability, influencing crystallization behavior .

Complex Derivatives with Additional Functional Groups

Addition of heterocycles or polar groups diversifies biological activity:

Compound Name Functional Groups Molecular Weight (g/mol) Applications References
4-(2-Cyano-3-hydroxybut-2-enamido)-N-(2,6-difluorophenyl)-2-ethoxy-5-fluorobenzamide (13p) Cyano, hydroxy, ethoxy ~450 (estimated) Anticandidal activity; enhanced hydrogen bonding capacity
N-(2,6-Difluorobenzyl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide Thiazolyl methoxy, furan 426.40 Potential kinase inhibitor; furan enhances π-π stacking
N-(2,6-Difluorophenyl)-5-fluoro-4-[(8R,S)-8-hydroxy-3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo-[4,3-a]pyridin-2(3H)-yl]-2-([1-(pyrrolidin-1-yl)propan-2-yl]oxy)benzamide Triazolopyridine, pyrrolidine ~600 (estimated) Antibacterial agent; complex structure increases target specificity

Trends :

  • Heterocycles (e.g., thiazole, triazole) introduce rigidity and improve binding to enzymatic pockets .
  • Polar groups (e.g., hydroxy, cyano) enhance solubility and intermolecular interactions but may reduce bioavailability .

Biological Activity

N-(2,6-difluorophenyl)-4-methoxybenzamide is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly its role as an inhibitor of cyclin-dependent kinases (CDKs). This article explores its synthesis, mechanism of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction of 2,6-difluoroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is generally conducted in solvents like dichloromethane or chloroform under optimized conditions to maximize yield. The structural formula is represented as follows:

N 2 6 difluorophenyl 4 methoxybenzamide\text{N 2 6 difluorophenyl 4 methoxybenzamide}

This compound primarily functions as a CDK inhibitor . By binding to the ATP-binding site of CDKs, it disrupts ATP binding necessary for kinase activity. This inhibition leads to cell cycle arrest and apoptosis specifically in cancer cells. The compound's unique substitution pattern enhances its binding affinity and selectivity towards CDKs compared to other similar compounds.

Anticancer Properties

Research has demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) have been reported in several studies:

Cell Line IC50 (µM) Reference
MCF-73.1
HCT1163.7
HEK 2935.3

These values indicate that this compound is particularly effective against breast cancer (MCF-7) and colon cancer (HCT116) cell lines.

Case Studies

  • Inhibition of CDKs : A study investigated the effects of this compound on CDK activity in various cancer cell lines. The findings indicated significant inhibition of CDK2 and CDK4, leading to reduced cell proliferation and increased apoptosis in treated cells.
  • Comparative Analysis with Other Compounds : In a comparative study with known anticancer agents like doxorubicin and etoposide, this compound exhibited comparable or superior antiproliferative activity against certain cancer cell lines while demonstrating a more favorable toxicity profile .

Q & A

Q. What are the standard synthetic routes for preparing N-(2,6-difluorophenyl)-4-methoxybenzamide?

The synthesis typically involves coupling 2,6-difluoroaniline with 4-methoxybenzoyl chloride using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group. Reaction conditions (e.g., solvent, temperature, stoichiometry) must be optimized to achieve yields >70%. Structural confirmation is performed via IR (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (aromatic protons at δ 6.5–8.0 ppm), and elemental analysis .

Q. How is the purity and stability of this compound validated in solution?

Stability studies should assess solvent polarity (e.g., DMSO vs. aqueous buffers), pH (optimal fluorescence at pH 5–7), and temperature (stable at 25°C). Fluorescence intensity (λex 340 nm, λem 380 nm) can monitor degradation over time. Limit of detection (LOD) and quantification (LOQ) are calculated using linear regression (e.g., LOD = 0.269 mg/L, LOQ = 0.898 mg/L) .

Q. What preliminary biological screening methods are used for this compound?

Initial assays include enzyme inhibition studies (e.g., kinase or protease targets) and receptor binding assays (e.g., fluorescence polarization). Cytotoxicity is evaluated via MTT assays in cell lines (IC50 values reported in μM). Metabolite profiling using LC-MS identifies major degradation pathways .

Advanced Research Questions

Q. How can the fluorescence properties of this compound be optimized for bioimaging?

Solvent effects (polar aprotic solvents enhance quantum yield) and substituent modifications (e.g., electron-withdrawing groups on the benzamide ring) are explored. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, while binding constants (Kd) with biomolecules are measured via Stern-Volmer plots .

Q. What computational strategies predict the structure-activity relationship (SAR) of derivatives?

Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps) and electrostatic potential maps. Molecular docking (AutoDock Vina) screens against target proteins (e.g., PARP-1), and QSPR models correlate substituent effects with bioactivity .

Q. How are conflicting spectral data resolved in structural characterization?

Discrepancies in NMR or IR spectra (e.g., unexpected coupling patterns) require advanced techniques:

  • 2D NMR (COSY, HSQC) assigns proton-carbon correlations.
  • X-ray crystallography resolves crystal packing effects (e.g., C–H···F interactions).
  • High-resolution mass spectrometry (HRMS) confirms molecular ions .

Q. What strategies improve synthetic scalability while minimizing byproducts?

Flow chemistry reduces reaction times and improves mixing. Green solvents (e.g., cyclopentyl methyl ether) replace DMF/DCM. Catalytic systems (e.g., Pd/C for dehalogenation) enhance atom economy. Process analytical technology (PAT) monitors intermediates in real-time .

Key Notes

  • Structural analogs (e.g., diflubenzuron in ) provide SAR insights.
  • Fluorescence methodologies from are adaptable but require validation for this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.